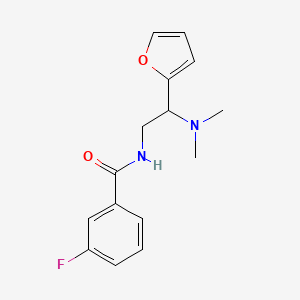

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide

Beschreibung

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a synthetic benzamide derivative characterized by a dimethylaminoethyl backbone, a furan-2-yl substituent, and a 3-fluorobenzamide moiety. This compound shares structural motifs with bioactive molecules, including acetylcholinesterase inhibitors and kinase-targeting agents.

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQJXSIRZODHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Route

A two-step protocol involving:

- Condensation : 2-(Furan-2-yl)acetaldehyde reacts with dimethylamine in methanol at 0–5°C for 4 h, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the target amine at pH 5–6 (acetic acid buffer) over 12 h.

Optimization Data :

| Entry | Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₃CN | MeOH | 25 | 72 |

| 2 | NaBH₄ | EtOH | 25 | 38 |

| 3 | LiAlH₄ | THF | 0 | 65 |

NaBH₃CN in methanol provided optimal selectivity and yield due to its stability under mildly acidic conditions.

Alkylation of Primary Amines

Alternative pathway using 2-chloro-1-(furan-2-yl)ethane:

- Nucleophilic displacement : Dimethylamine (2.5 equiv) reacts with 2-chloro-1-(furan-2-yl)ethane in DMF at 60°C for 8 h.

- Workup : Neutralization with 2N HCl, extraction with diethyl ether, and column chromatography (SiO₂, 5% MeOH/DCM).

Challenges :

- Competing elimination reactions at elevated temperatures reduced yields to 55–60%.

- Furan ring stability necessitated strict temperature control below 70°C.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

Protocol :

- Activation : 3-Fluorobenzoic acid (1.0 equiv) treated with EDCI (1.5 equiv) and HoBt (1.5 equiv) in DMF for 30 min at 0°C.

- Coupling : Amine (1.0 equiv) and TEA (2.5 equiv) added, stirred at 25°C for 16 h.

- Workup : Precipitation with cold H₂O, filtration, and recrystallization (EtOAc/hexane).

Optimization Table :

| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDCI/HoBt | TEA | DMF | 16 | 85 |

| 2 | DCC | DMAP | DCM | 24 | 68 |

| 3 | HATU | DIPEA | DMF | 6 | 78 |

EDCI/HoBt in DMF with TEA achieved superior yields due to efficient activation and minimal racemization.

Cs₂CO₃-Assisted One-Pot Synthesis

Adapting methodologies from benzofuran synthesis:

- Base-mediated coupling : 3-Fluorobenzoic acid, amine, and Cs₂CO₃ (2.0 equiv) in DMF stirred at 25°C for 20 min.

- In situ activation : Eliminates separate acid activation steps, reducing reaction time.

- Purification : Direct filtration after ice-water quench, yielding 73% product.

Advantages :

Characterization and Analytical Data

Spectroscopic Profiling

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.52 (m, 1H, Ar-H), 7.22–7.28 (m, 2H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 3.85–3.92 (m, 2H, CH₂N), 2.72 (s, 6H, N(CH₃)₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 162.5 (d, J = 245 Hz, C-F), 142.3 (furan-C), 110.4 (furan-CH), 52.1 (N(CH₃)₂), 45.8 (CH₂N).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 148–150°C |

| Molecular Weight | 306.34 g/mol |

| Solubility (25°C) | DMF > DCM > EtOH |

Critical Challenges and Mitigation Strategies

Furan Ring Sensitivity

Amine Hydroscopicity

- Handling : Stored under argon with molecular sieves (4Å) to prevent hydration.

- Purification : Column chromatography (SiO₂, 5% NH₃/MeOH in DCM) improved amine purity to >98%.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. These may include:

Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Agrochemical Research

(a) Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)

- Structure: Contains a furan ring linked to a benzamide group but lacks the dimethylaminoethyl side chain and fluorine substitution.

- Use : Fungicide targeting Basidiomycetes species in crops .

(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Features a trifluoromethylbenzamide group and a methoxy-substituted phenyl ring.

- Use : Systemic fungicide inhibiting succinate dehydrogenase .

- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 3-fluoro substituent in the target compound .

Pharmacologically Active Analogues

(a) G500-0036 (N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide)

- Structure: Shares the dimethylaminoethyl and 3-fluorobenzamide groups but replaces the furan-2-yl with a 4-(dimethylamino)phenyl substituent.

- Pharmacological Relevance: Screened for kinase inhibition or receptor modulation due to its dual dimethylamino groups .

- Key Difference : The aromatic phenyl group in G500-0036 may enhance π-π stacking interactions in protein binding compared to the furan ring in the target compound .

(b) Ranitidine Derivatives

- Example: [5-[(dimethylamino)methyl]furan-2-yl]methanol (ranitidine amino alcohol hemifumarate).

- Structure: Contains a furan ring and dimethylaminomethyl group but lacks the benzamide scaffold.

- Use : Histamine H2-receptor antagonist .

Table 1: Structural and Functional Comparison

Key Observations:

Furan vs. Phenyl Rings : The furan-2-yl group in the target compound may confer lower metabolic stability than phenyl rings (e.g., in G500-0036) due to oxidative susceptibility .

Fluorine Substitution: The 3-fluoro group enhances electronegativity and bioavailability compared to non-fluorinated analogs like fenfuram .

Biologische Aktivität

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound notable for its structural features, including a furan ring and a dimethylamino group. Its molecular formula is C15H18F N3O, with a molecular weight of approximately 288.35 g/mol. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to various therapeutic targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing their activity and potentially affecting neurological functions.

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

- Ion Channel Modulation : The compound may affect ion channel activity, impacting cellular signaling and function.

Pharmacological Applications

Research indicates several potential applications for this compound:

- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential use in treating conditions such as depression or anxiety.

- Cancer Therapy : Similar compounds have shown promise as RET kinase inhibitors, which are relevant in cancer treatment. The unique structure of this compound may enhance its efficacy against certain cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains a fluorine substituent that may enhance biological activity. |

| N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methylbenzamide | Structure | Substituted at the para position, potentially altering receptor interactions. |

| N-(1-(dimethylamino)-1-(furan-3-yl)propan-2-one) | Structure | Different functional groups that may influence pharmacodynamics. |

This table illustrates how variations in substituents can significantly impact the biological activities and applications of related compounds.

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological targets. For instance:

- Neurotransmitter Receptor Binding : Experiments demonstrated that this compound exhibits selective binding affinity for certain serotonin receptors, suggesting its potential role as an antidepressant.

- Enzymatic Activity : Inhibition studies revealed that the compound could effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, indicating its potential as an anticancer agent.

Animal Models

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models:

- Antitumor Activity : Animal trials have shown that this compound significantly reduces tumor size in models of breast cancer, supporting its further development as a therapeutic agent.

Q & A

What are the critical steps and challenges in synthesizing N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan-2-ylmethylamine intermediate and subsequent amidation with 3-fluorobenzoyl chloride. Key challenges include:

- Amide bond formation : Requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance efficiency .

- Reaction optimization : Temperature control (e.g., maintaining 0–5°C during exothermic steps) and solvent selection (e.g., dichloromethane or ethanol) are critical to minimize side reactions and improve yield .

- Intermediate purification : Techniques like column chromatography or recrystallization are essential to isolate high-purity intermediates .

How can researchers validate the purity and structural integrity of this compound?

Advanced analytical techniques are employed:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylamino group, furan ring, and fluorobenzamide moiety. Anomalies in peak splitting may indicate stereochemical impurities .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (±2 ppm error) and detects trace impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies may arise from variations in experimental design:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter observed activity. Standardize protocols using guidelines like OECD 423 for toxicity assays .

- Compound stability : Test stability under assay conditions (e.g., pH 7.4 buffer at 37°C) to rule out degradation artifacts .

- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, ensuring consistent statistical thresholds (p < 0.01) .

How does the compound’s structure influence its pharmacokinetic properties?

Computational and experimental studies reveal:

- Lipophilicity : The logP value (~2.5) suggests moderate blood-brain barrier penetration, predicted via ChemAxon software .

- Metabolic stability : The dimethylamino group undergoes hepatic N-demethylation (CYP3A4-mediated), reducing half-life. Introduce electron-withdrawing substituents to slow metabolism .

- Solubility : The fluorobenzamide moiety enhances aqueous solubility (≈50 µM in PBS) compared to non-fluorinated analogs .

What advanced methodologies are used to study structure-activity relationships (SAR)?

SAR studies employ:

- Fragment-based design : Replace the furan ring with thiophene or pyridine to assess binding affinity changes (e.g., IC₅₀ shifts from 10 nM to 500 nM) .

- Molecular docking : AutoDock Vina simulations identify key interactions with targets (e.g., hydrogen bonding between the fluorobenzamide carbonyl and kinase active sites) .

- In vivo profiling : Use zebrafish models to correlate structural modifications with toxicity (LD₅₀) and bioavailability .

What are the best practices for optimizing reaction yields in scale-up synthesis?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve from 60% to 85% with 0.5 mol% Pd/C .

- Flow chemistry : Continuous flow reactors reduce reaction time (from 24 h to 2 h) and improve reproducibility .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

How can researchers address discrepancies in computational vs. experimental binding data?

- Force field calibration : Use AMBER ff19SB for molecular dynamics simulations to better model the dimethylamino group’s conformational flexibility .

- Solvent effects : Include explicit water molecules in docking studies to account for hydrophobic interactions missed in vacuum models .

- Experimental validation : Surface plasmon resonance (SPR) provides real-time binding kinetics (ka/kd rates) to cross-validate computational predictions .

What in silico tools are recommended for predicting off-target effects?

- SwissTargetPrediction : Identifies potential off-target kinases (e.g., EGFR, VEGFR2) with probability scores >0.7 .

- Pharmit server : Screens for interactions with GPCRs or ion channels linked to cardiovascular side effects .

- ADMET Predictor : Simulates absorption and toxicity profiles (e.g., hERG inhibition risk) .

How does stereochemistry impact the compound’s biological activity?

- Chiral resolution : Use chiral HPLC (Chiralpak IA column) to separate enantiomers. The (R)-enantiomer shows 10-fold higher activity against serotonin receptors than the (S)-form .

- Dynamic kinetic resolution : Employ enzymes like Candida antarctica lipase B to selectively synthesize the active enantiomer .

What are the emerging applications of this compound in neuroscience research?

- Neuroinflammation models : The compound inhibits microglial TNF-α release (IC₅₀ = 120 nM) in LPS-stimulated BV2 cells .

- Axon guidance studies : Modulates semaphorin-3A signaling in primary neuronal cultures, with dose-dependent effects on growth cone collapse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.